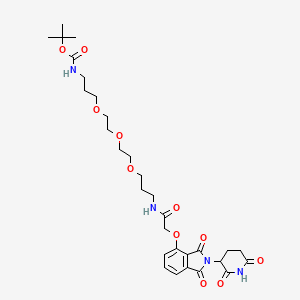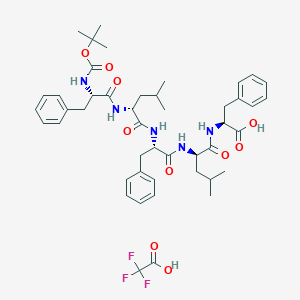
Solabegron Ethylene D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solabegron Ethylene D4 is a deuterated form of Solabegron, a selective agonist for the beta-3 adrenergic receptor. This compound is primarily investigated for its potential therapeutic applications in treating overactive bladder and irritable bowel syndrome .
Méthodes De Préparation
The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the ethylene moiety of Solabegron. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and 3-aminophenylboronic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including amide bond formation and Suzuki coupling.
Analyse Des Réactions Chimiques
Solabegron Ethylene D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the phenyl ring is replaced by other nucleophiles.
Applications De Recherche Scientifique
Solabegron Ethylene D4 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes.
Medicine: this compound is being explored for its potential therapeutic effects in treating overactive bladder and irritable bowel syndrome.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors
Mécanisme D'action
Solabegron Ethylene D4 exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels cause relaxation of smooth muscle tissues, particularly in the bladder, thereby alleviating symptoms of overactive bladder .
Comparaison Avec Des Composés Similaires
Solabegron Ethylene D4 is compared with other beta-3 adrenergic receptor agonists such as Mirabegron and Vibegron. While all these compounds target the same receptor, this compound is unique due to its deuterated structure, which may offer improved metabolic stability and reduced side effects. Similar compounds include:
Mirabegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Vibegron: A newer beta-3 adrenergic receptor agonist with similar therapeutic applications
Propriétés
Formule moléculaire |
C23H23ClN2O3 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
3-[3-[[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1/i10D2,11D2 |
Clé InChI |
LLDXOPKUNJTIRF-WPOLJRMSSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


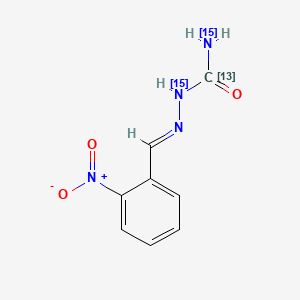
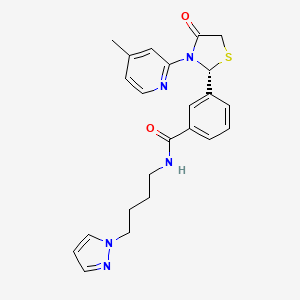
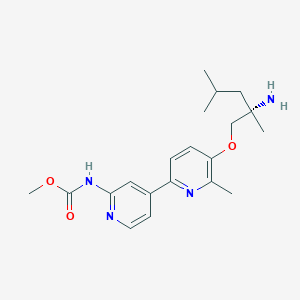
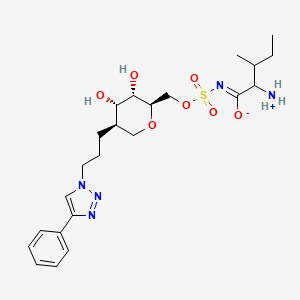

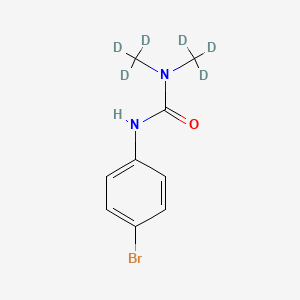
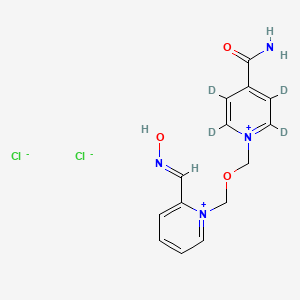


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


